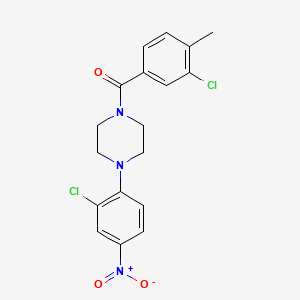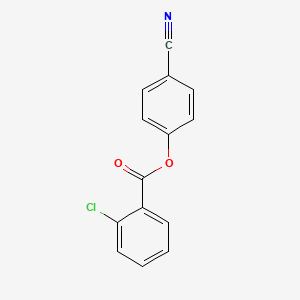
2-Chlorobenzoic acid, 4-cyanophenyl ester
Overview
Description
2-Chlorobenzoic acid, 4-cyanophenyl ester is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a cyanophenyl group and a chlorobenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorobenzoic acid, 4-cyanophenyl ester typically involves the esterification of 4-cyanophenol with 2-chlorobenzoyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, in a solvent like dichloromethane. The reaction conditions often include room temperature and a reaction time of about 1 hour .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chlorobenzoic acid, 4-cyanophenyl ester can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the chlorobenzoate moiety.
Oxidation and Reduction: The cyanophenyl group can be involved in oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases, and the reactions are typically carried out at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize the cyanophenyl group.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the cyanophenyl group.
Major Products Formed
Nucleophilic Substitution: The major products are typically substituted aromatic compounds where the chlorine atom is replaced by the nucleophile.
Oxidation and Reduction: The products depend on the specific reagents and conditions used but can include various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
2-Chlorobenzoic acid, 4-cyanophenyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chlorobenzoic acid, 4-cyanophenyl ester involves its interaction with various molecular targets:
Nucleophilic Substitution: The compound undergoes nucleophilic attack at the chlorobenzoate moiety, leading to the formation of a tetrahedral intermediate and subsequent elimination of the leaving group.
Oxidation and Reduction: The cyanophenyl group can undergo electron transfer reactions, affecting the overall reactivity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
2-chlorobenzoic acid: This compound shares the chlorobenzoate moiety but lacks the cyanophenyl group.
4-cyanobiphenyl: Similar in structure but lacks the ester linkage present in 2-Chlorobenzoic acid, 4-cyanophenyl ester.
Uniqueness
This compound is unique due to the combination of the cyanophenyl and chlorobenzoate groups, which confer distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a useful probe in various scientific studies.
Properties
IUPAC Name |
(4-cyanophenyl) 2-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO2/c15-13-4-2-1-3-12(13)14(17)18-11-7-5-10(9-16)6-8-11/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJQDKRQROMXNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-allyl-N-(4-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B4192381.png)
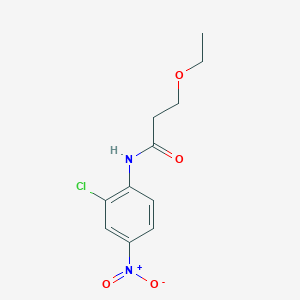

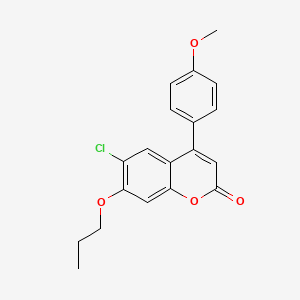

![2-[(4-bromobenzyl)thio]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B4192415.png)
![3-(2,3-dihydro-1,4-benzodioxin-3-yl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-one](/img/structure/B4192437.png)
![4-methyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B4192442.png)
![N-(PROPAN-2-YL)-2-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZAMIDE](/img/structure/B4192445.png)
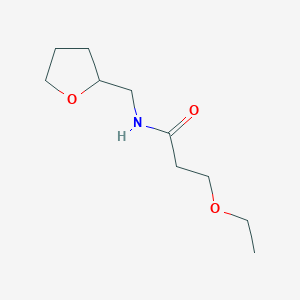
![methyl 3-[(3-methylbutanoyl)amino]benzoate](/img/structure/B4192456.png)


